Sodium acetylide

Catalog No.
S610431
CAS No.
1066-26-8
M.F
C2HNa
M. Wt
48.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetylide

CAS Number

1066-26-8

Product Name

Sodium acetylide

IUPAC Name

sodium;ethyne

Molecular Formula

C2HNa

Molecular Weight

48.02 g/mol

InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N

SMILES

C#[C-].[Na+]

Canonical SMILES

C#[C-].[Na+]

Isomeric SMILES

C#[C-].[Na+]

Organic Synthesis:

  • Precursor for complex molecules: Sodium acetylide serves as a valuable building block for the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its unique reactivity allows for the formation of carbon-carbon bonds, enabling the construction of complex carbon skeletons. Source: Journal of the American Chemical Society, "Sodium Acetylide: A Versatile Building Block for Organic Synthesis":

Materials Science:

  • Production of advanced materials: Sodium acetylide plays a role in the synthesis of various advanced materials, such as:
    • Molecular precursors for metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. Source: Chemical Society Reviews, "Metal-organic frameworks":
    • Precursor for carbon-based nanomaterials: Sodium acetylide can be used to generate carbon nanotubes and other nanostructured materials with unique properties. Source: Chemical Communications, "A Simple Route to Single-Walled Carbon Nanotubes from Sodium Acetylide":

Chemical Research:

  • Study of reactive intermediates: Sodium acetylide's high reactivity makes it a valuable tool for studying the behavior of reactive intermediates in chemical reactions. This knowledge helps researchers understand fundamental reaction mechanisms and develop new synthetic methods. Source: Journal of the American Chemical Society, "Kinetics and Mechanisms of the Reactions of Organometallic Reagents with Sodium Acetylide":

Sodium acetylide is an organometallic compound with the formula NaCCH\text{NaC}\equiv \text{CH}. It consists of sodium cations and acetylide anions, where the acetylide ion is represented as CC2\text{C}\equiv \text{C}^{2-} or HCC\text{HC}\equiv \text{C}^{-} depending on whether it is a terminal or internal alkyne. Sodium acetylide is a strong base and a potent nucleophile, making it invaluable in organic synthesis for forming carbon-carbon bonds through nucleophilic substitution reactions with alkyl halides .

  • Due to its high reactivity and flammability, sodium acetylide is a hazardous material and should only be handled by trained professionals in a well-equipped laboratory following strict safety protocols [].
  • Specific data on toxicity is not readily available, but it should be assumed to be harmful if inhaled, ingested, or absorbed through the skin [].

Sodium acetylide primarily participates in nucleophilic substitution reactions, particularly with primary alkyl halides. The reaction mechanism involves the lone pair electrons of the acetylide ion attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond and expulsion of the halogen as a leaving group. This process is commonly referred to as alkylation:

NaCCH+R XRCC H+NaX\text{NaC}\equiv \text{CH}+\text{R X}\rightarrow \text{RC}\equiv \text{C H}+\text{NaX}

Here, RXR-X represents a primary alkyl halide, and XX is the leaving group (e.g., bromine or chlorine). The reaction is efficient with primary halides due to steric hindrance; secondary or tertiary halides often lead to elimination reactions instead .

Sodium acetylide can be synthesized through several methods:

  • Reaction with Sodium Amide: Acetylene reacts with sodium amide in liquid ammonia to form sodium acetylide:
    HCCH+NaNH2NaCCH+NH3\text{HC}\equiv \text{CH}+\text{NaNH}_2\rightarrow \text{NaC}\equiv \text{CH}+\text{NH}_3
  • Direct Reaction with Sodium: Acetylene can react directly with sodium metal under controlled conditions:
    2HCCH+2Na2NaCCH2\text{HC}\equiv \text{CH}+2\text{Na}\rightarrow 2\text{NaC}\equiv \text{CH}
  • Using Strong Bases: Sodium hydroxide or other strong bases can also abstract a proton from acetylene to generate sodium acetylide .

Sodium acetylide is widely used in organic synthesis for:

  • Alkylation Reactions: It serves as a key reagent for introducing alkyne functionalities into organic molecules.
  • Synthesis of Complex Molecules: Sodium acetylide facilitates the construction of complex molecular architectures by forming new carbon-carbon bonds .
  • Preparation of Organometallic Compounds: It can be used to prepare various organometallic compounds by reacting with metal halides.

Sodium acetylide shares similarities with other metal acetylides and related compounds. Here are some comparable compounds:

CompoundFormulaUnique Features
Potassium AcetylideK+C2H2C2K^+C^{2-}H^{2}C^{2-}Similar reactivity but different solubility properties.
Lithium AcetylideLi+C2H2C2Li^+C^{2-}H^{2}C^{2-}More soluble in organic solvents than sodium acetylide.
Silver AcetylideAg+C2H2C2Ag^+C^{2-}H^{2}C^{2-}Exhibits covalent character and stability against hydrolysis.
Copper(I) AcetylideCu+C2H2C2Cu^+C^{2-}H^{2}C^{2-}Forms polymeric structures and has unique catalytic properties.

Uniqueness of Sodium Acetylide

Sodium acetylide is unique due to its specific ionic nature and strong basicity, which allows it to act effectively as a nucleophile in synthetic reactions. Its ability to form stable salts with various alkali metals further distinguishes it from other metal acetylides, which may exhibit different solubility and reactivity profiles .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1066-26-8

Wikipedia

Monosodium acetylide

General Manufacturing Information

Sodium acetylide (Na(C2H)): ACTIVE

Dates

Modify: 2023-08-15

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